molecular formula C11H10N2O3 B13183151 1-ethyl-5-nitro-1H-indole-3-carbaldehyde

1-ethyl-5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B13183151
M. Wt: 218.21 g/mol
InChI Key: SKXJDBYBSNBMHM-UHFFFAOYSA-N
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Description

1-ethyl-5-nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde typically involves the nitration of 1-ethylindole followed by formylation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophiles like halogens, sulfonyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-5-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-ethyl-5-nitroindole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)10-5-9(13(15)16)3-4-11(10)12/h3-7H,2H2,1H3

InChI Key

SKXJDBYBSNBMHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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